2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 951553-57-4
Cat. No.: VC11900784
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951553-57-4 |
|---|---|
| Molecular Formula | C22H19FN2O3S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C22H19FN2O3S/c1-16-6-2-3-7-18(16)15-24-20-8-4-5-9-21(20)29(27,28)25(22(24)26)14-17-10-12-19(23)13-11-17/h2-13H,14-15H2,1H3 |
| Standard InChI Key | DGUKNEBNGKKHHX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F |
Introduction
Synthesis of Benzothiadiazines
The synthesis of benzothiadiazines typically involves cyclization reactions of appropriate precursors. For example, the synthesis of 2-(2-aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves the cyclization of 2-aminobenzenesulfonamide with ethyl chloroformate, followed by cyclization with ammonia or an amine under controlled conditions. Similar methods could potentially be applied to synthesize 2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione, although specific synthesis details for this compound are not available.
Biological Activity and Applications
Benzothiadiazines have been explored for their potential therapeutic effects, including anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis or inhibit cell proliferation. Additionally, molecular docking studies have shown favorable binding interactions between benzothiadiazine derivatives and various target enzymes, supporting their potential applications in drug development.
| Application | Description |
|---|---|
| Anticancer | Potential to induce apoptosis or inhibit cell proliferation. |
| Enzyme Inhibition | Can bind to enzyme active sites, blocking catalytic activity. |
| Drug Development | Exhibits significant biological activity, making it a candidate for therapeutic applications. |
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